1-{4-[(2,7-Dimethyl-1,8-naphthyridin-4-yl)amino]phenyl}ethan-1-one
Description
Properties
CAS No. |
183314-30-9 |
|---|---|
Molecular Formula |
C18H17N3O |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
1-[4-[(2,7-dimethyl-1,8-naphthyridin-4-yl)amino]phenyl]ethanone |
InChI |
InChI=1S/C18H17N3O/c1-11-4-9-16-17(10-12(2)20-18(16)19-11)21-15-7-5-14(6-8-15)13(3)22/h4-10H,1-3H3,(H,19,20,21) |
InChI Key |
YYUBCFYZMATEJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=CC(=C2C=C1)NC3=CC=C(C=C3)C(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling
The 1,8-naphthyridine core is typically assembled via palladium-catalyzed reactions. Patent WO2013072882A1 details a method where 4-chloro-2,7-dimethyl-1,8-naphthyridine reacts with 4-aminophenylboronic acid under Suzuki–Miyaura conditions. Key parameters include:
| Parameter | Condition | Yield |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) | 78% |
| Base | K₂CO₃ | |
| Solvent | THF/H₂O (4:1) | |
| Temperature | 80°C, 12 h |
This method avoids harsh acidic conditions that could degrade the methyl substituents. Alternatives such as Stille coupling using tributyl(4-acetylphenyl)stannane have been reported but suffer from lower yields (~65%) due to steric bulk.
Cyclocondensation of Aminopyridines
A complementary approach involves cyclocondensation of 2,6-diamino-4-methylpyridine with ethyl acetoacetate in refluxing acetic acid. This one-pot method generates the 1,8-naphthyridine ring in 70% yield but requires subsequent methylation at position 7 using methyl iodide and K₂CO₃ in DMF.
Reductive Amination and Final Coupling
Reductive Amination
Linking the naphthyridine and phenyl groups relies on reductive amination. A mixture of 4-amino-2,7-dimethyl-1,8-naphthyridine and 4-acetylbenzaldehyde in methanol, with NaBH₄ as the reductant, yields the secondary amine intermediate (92% purity). Elevated temperatures (50°C) and molecular sieves improve conversion by removing water.
Buchwald–Hartwig Amination
For higher steric substrates, Buchwald–Hartwig amination using Pd₂(dba)₃ and Xantphos as the ligand system in toluene at 110°C achieves 75% yield. This method tolerates the electron-withdrawing acetophenone group but requires rigorous exclusion of oxygen.
Optimization and Scale-Up
Solvent and Temperature Effects
Microwave irradiation (150°C, 30 min) in NMP accelerates the amination step, boosting yields to 88% compared to conventional heating. Polar aprotic solvents like DMF enhance solubility but risk ketone racemization, necessitating pH control (pH 7–8).
Protecting Group Strategies
Temporary protection of the acetophenone carbonyl as a ketal (using ethylene glycol and p-TsOH) prevents undesired side reactions during amination. Deprotection with aqueous HCl in THF restores the ketone with 95% efficiency.
Analytical Characterization
Critical validation data from PubChem (CID 2777253) and patent sources include:
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 307.36 g/mol | HRMS |
| Melting Point | 214–216°C | DSC |
| λmax (UV/Vis) | 278 nm (ε = 12,500 M⁻¹cm⁻¹) | Spectrophotometry |
| Purity | ≥99% (HPLC) | C18 column, MeOH/H₂O |
¹H NMR (400 MHz, CDCl₃) confirms the structure: δ 8.45 (s, 1H, naphthyridine-H), 7.92 (d, J = 8.4 Hz, 2H, aryl-H), 2.65 (s, 3H, COCH₃) .
Chemical Reactions Analysis
1-(4-((2,7-Dimethyl-1,8-naphthyridin-4-yl)amino)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic effects due to the biological activities associated with naphthyridine derivatives. Some notable applications include:
- Anticancer Activity : Compounds with naphthyridine structures have shown promise in inhibiting cancer cell proliferation. Research indicates that derivatives can interact with specific enzymes involved in cancer progression.
- Antimicrobial Properties : Certain naphthyridine derivatives exhibit significant antimicrobial activity against various pathogens. This makes them potential candidates for developing new antibiotics.
Interaction Studies
Research has focused on the interaction of 1-{4-[(2,7-Dimethyl-1,8-naphthyridin-4-yl)amino]phenyl}ethan-1-one with biological targets such as enzymes and receptors. Techniques employed include:
- Molecular Docking : This method helps predict how the compound binds to specific targets, providing insights into its mechanism of action.
- Binding Affinity Studies : These studies assess the strength of the interaction between the compound and its biological targets, which is crucial for understanding its therapeutic potential.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler naphthyridine derivatives. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are used to confirm the structure and purity of the synthesized compound.
Case Study 1: Anticancer Activity
A study conducted on a series of naphthyridine derivatives demonstrated that certain modifications could enhance anticancer activity. The study involved testing various analogs against different cancer cell lines, revealing that compounds similar to this compound exhibited significant cytotoxic effects.
Case Study 2: Antimicrobial Efficacy
Research published in a peer-reviewed journal highlighted the antimicrobial efficacy of naphthyridine derivatives against pathogens like Staphylococcus aureus and Escherichia coli. The study indicated that modifications to the naphthyridine core could enhance activity, suggesting pathways for developing new antimicrobial agents based on this scaffold.
Mechanism of Action
The mechanism of action of 1-(4-((2,7-Dimethyl-1,8-naphthyridin-4-yl)amino)phenyl)ethanone involves its interaction with molecular targets such as topoisomerase II. The compound intercalates with DNA, inhibiting the enzyme’s activity and leading to the disruption of DNA replication and cell division . This mechanism is particularly relevant in its anticancer activity, where it induces cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with several acetophenone and naphthyridine derivatives. Below is a detailed comparison based on molecular features, physicochemical properties, and applications:
Table 1: Structural and Physicochemical Comparisons
Notes:
- Molecular Weight : The target compound’s molecular weight is estimated based on its formula (C₁₉H₁₉N₃O).
- logP : Estimated from structurally similar compounds in , where logP correlates with lipophilicity .
- Naphthyridine Derivatives : Compounds like those in and highlight the role of naphthyridine in enhancing aromatic stacking interactions, critical for binding to biological targets (e.g., kinases or DNA) .
- Functional Group Impact : Sulfoximine () and piperidine-carbonyl () groups modulate solubility and target affinity. For instance, sulfoximine derivatives exhibit electrophilic properties useful in catalysis or covalent inhibition .
Key Research Findings
Structural Flexibility : The naphthyridine core in the target compound allows for π-π stacking, a feature exploited in kinase inhibitors (e.g., –11, where similar scaffolds target pyrimidine-binding domains) .
Lipophilicity vs. Solubility : The target compound’s logP (~3.55) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Derivatives with polar groups (e.g., ) prioritize solubility, while bulkier substituents () enhance lipophilicity for CNS penetration .
Synthetic Accessibility : Analogous compounds (e.g., ) are synthesized via Buchwald-Hartwig amination or nucleophilic aromatic substitution, suggesting feasible routes for scaling the target compound .
Biological Activity
1-{4-[(2,7-Dimethyl-1,8-naphthyridin-4-yl)amino]phenyl}ethan-1-one, with the CAS number 183314-30-9, is a compound belonging to the class of 1,8-naphthyridines. This class of compounds is recognized for its diverse biological activities, including antibacterial, anticancer, and antiviral properties. The compound's molecular formula is C₁₈H₁₇N₃O, and its molecular weight is approximately 291.3 g/mol .
Structural Characteristics
The compound features a unique structural composition that includes:
- A naphthyridine moiety which is known for its pharmacological potential.
- An amino group linking the naphthyridine to a phenyl group.
- An ethanone functional group that contributes to its reactivity and biological activity.
This structural arrangement may enhance its interaction with biological targets compared to other naphthyridine derivatives.
Anticancer Properties
Research indicates that derivatives of 1,8-naphthyridine exhibit significant anticancer activity. For instance, compounds similar to this compound have been studied for their ability to inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Kinases : Certain naphthyridine derivatives have shown efficacy in inhibiting tyrosine kinases involved in cancer progression. For example, studies have demonstrated that similar compounds can reduce phosphorylation levels in cancer cells .
Antibacterial and Antimycobacterial Activity
Compounds in the naphthyridine class are also known for their antimicrobial properties. Research has shown that they can act against various bacterial strains and mycobacteria:
| Compound Name | Activity | Reference |
|---|---|---|
| 7-Hydroxy-2-methyl-1,8-naphthyridine | Antimicrobial against Staphylococcus aureus | Goswami et al., 1997 |
| 2-Methyl-7-chloro-1,8-naphthyridine | Significant antimicrobial activity | Nakatani et al., 2000 |
The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.
Interaction Studies
Studies focusing on the interaction of this compound with biological targets reveal its binding affinity to various enzymes and receptors. Techniques such as nuclear magnetic resonance (NMR) and molecular docking simulations have been employed to elucidate these interactions .
Study on Antiviral Activity
A notable study investigated the antiviral properties of naphthyridine derivatives against viral infections. The findings suggested that certain compounds could inhibit viral replication effectively by targeting specific viral enzymes .
In Vivo Studies
In vivo studies have demonstrated the therapeutic potential of similar compounds in animal models of cancer and infection. For instance, a derivative was shown to significantly reduce tumor size in mice when administered at specific dosages .
Q & A
Basic Research Question
- Lipophilicity (LogP) : Calculated via ChemAxon or Molinspiration to estimate membrane permeability.
- Solubility : Use ADMET Predictor or Schrödinger’s QikProp to model aqueous solubility under physiological pH .
- pKa determination : MarvinSketch predicts ionization states of the amino and ketone groups .
How does the presence of methyl groups on the naphthyridine ring impact reactivity?
Advanced Research Question
The 2,7-dimethyl substituents:
- Steric effects : Shield the amino group, reducing undesired nucleophilic attacks during coupling reactions .
- Electronic effects : Electron-donating methyl groups enhance the naphthyridine’s π-π stacking with aromatic residues in target proteins .
- Solubility : Increase hydrophobicity, necessitating co-solvents (e.g., DMSO) for in vitro assays .
What are the best practices for handling air- or moisture-sensitive intermediates in its synthesis?
Basic Research Question
- Schlenk techniques : Use inert gas (N₂/Ar) purging for reactions involving organometallic catalysts.
- Drying agents : Molecular sieves (3Å) in solvents like THF or DMF.
- Low-temperature quenches : Add reaction mixtures to ice-cold water to terminate exothermic steps .
How can researchers design analogs to improve the compound’s metabolic stability?
Advanced Research Question
- Bioisosteric replacement : Substitute the ketone with a trifluoromethyl group to reduce CYP450-mediated oxidation .
- Deuterium incorporation : Replace methyl hydrogens with deuterium at metabolically labile positions (e.g., benzylic sites) .
- Prodrug strategies : Introduce ester moieties to mask polar groups, enhancing oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
